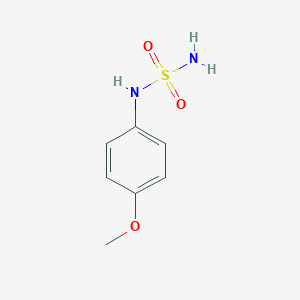

4-Methoxyphenylsulfamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O3S |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

1-methoxy-4-(sulfamoylamino)benzene |

InChI |

InChI=1S/C7H10N2O3S/c1-12-7-4-2-6(3-5-7)9-13(8,10)11/h2-5,9H,1H3,(H2,8,10,11) |

InChI Key |

ICWBFSCBEZAOCT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)N |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methoxyphenylsulfamide

Established Synthetic Pathways for 4-Methoxyphenylsulfamide

The synthesis of this compound can be achieved through several established routes, each with its own set of advantages and applications.

Sulfonylation Reactions with Aryl Amines and Related Precursors

A primary and widely utilized method for synthesizing this compound and its derivatives involves the sulfonylation of aryl amines. This reaction typically employs 4-methoxybenzenesulfonyl chloride as the key reagent, which reacts with an appropriate amine to form the desired sulfonamide bond. For instance, the reaction of 4-methoxybenzenesulfonyl chloride with N-Boc homopiperazine (B121016), followed by deprotection, serves as a key step in the synthesis of various analogs. nih.gov This straightforward approach allows for the introduction of the 4-methoxyphenylsulfonyl group onto a wide range of nitrogen-containing molecules.

Further examples of this methodology include the reaction of sulfonyl chlorides with amines to produce N,N-dimethylarylsulfonamides. nih.govtandfonline.com The versatility of this reaction is also demonstrated in the synthesis of more complex structures, such as kinase inhibitors, where a multi-step process involving sulfonylation is a crucial part of the synthetic sequence. electronicsandbooks.com

The reaction conditions for sulfonylation can be tailored to the specific substrates. Common protocols involve the use of a base, such as DIEA (N,N-Diisopropylethylamine), in a suitable solvent like dichloromethane (B109758) (CH2Cl2). nih.gov The yields for these reactions are often high, making it an efficient method for generating the this compound moiety. nih.gov

Electrochemical Synthesis Approaches for Sulfamide (B24259) Formation

Electrochemical synthesis, or electrosynthesis, presents an alternative and environmentally conscious approach to forming chemical bonds. gamry.comosi.lv This technique utilizes an electric current to drive chemical reactions, often at lower temperatures and pressures than traditional methods and with less waste generation. gamry.comosi.lv While specific examples detailing the direct electrochemical synthesis of this compound are not prevalent in the provided search results, the principles of electrosynthesis are applicable to the formation of sulfonamide bonds. The process generally involves the oxidation of a monomer at the anode to form reactive cation-radicals, which then react to form the desired product. researchgate.net This method has been successfully applied to the synthesis of various organic compounds, including those with seven-membered heterocyclic rings. rsc.org The use of redox mediators in indirect electrolysis can offer further advantages, such as allowing reactions to occur at lower potentials and preventing electrode passivation. osi.lv

Multicomponent Reaction Sequences Incorporating the this compound Moiety

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. rsc.orgnih.govmdpi.com This approach is valued for its ability to accelerate the synthesis of compound libraries for biological screening. nih.gov While the direct synthesis of this compound via an MCR is not explicitly described, the incorporation of this moiety into larger molecules through MCRs is a viable strategy. For example, a pre-synthesized this compound derivative could potentially participate as one of the components in an MCR, such as the Ugi or Passerini reaction, to rapidly generate a diverse set of complex structures. nih.govorganic-chemistry.org The modularity of MCRs allows for the independent variation of each component, making it a powerful tool for drug discovery. nih.gov

Synthesis of this compound Derivatives and Analogues

The core structure of this compound can be readily modified to generate a wide array of derivatives and analogues with diverse functionalities.

Modification at the Sulfamide Nitrogen for Functional Diversification

The nitrogen atom of the sulfamide group is a key position for introducing functional diversity. A common strategy involves the reaction of a (5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)sulfamoyl chloride with various amines, including anilines and benzylamines, to produce a range of N-substituted sulfamides. bioorganica.com.ua This approach has been used to synthesize compounds with potential antiviral and anticancer activities. bioorganica.com.ua

Another method for modifying the sulfamide nitrogen is through N-alkylation. For instance, a key homopiperazine intermediate can be N-alkylated with methyl bromoacetate, followed by saponification, to introduce a carboxylic acid functionality. nih.gov This allows for further derivatization and the exploration of structure-activity relationships.

The following table summarizes various amines used to modify the sulfamide nitrogen of a (5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)sulfamoyl chloride and the resulting product yields. bioorganica.com.ua

| Amine | Product Yield (%) |

| Anisidine | 74 |

| p-Methoxybenzylamine | Not specified |

| Benzylmethylamine | Not specified |

| Allylmethylamine | Not specified |

| N-Boc-piperazine | Not specified |

Substituent Effects and Modifications on the Methoxy-substituted Phenyl Ring

Modifications to the methoxy-substituted phenyl ring can significantly influence the properties and biological activity of this compound derivatives. The introduction of different substituents on the phenyl ring allows for the fine-tuning of electronic and steric properties. mdpi.com

For example, in the synthesis of homopiperazinyl analogs as positive allosteric modulators of mGlu4, the exploration of different substituents on the phenyl ring was a key part of the structure-activity relationship (SAR) studies. nih.gov Replacing a 2-methoxyphenyl group with a 4-methoxyphenyl (B3050149) group led to an inactive compound, highlighting the sensitivity of biological activity to the substitution pattern. nih.gov Similarly, the introduction of fluoro groups or other substituents also resulted in inactive compounds in that particular study. nih.gov

The effect of substituents on the crystal packing and intermolecular interactions of phenyl-containing compounds has also been investigated. mdpi.com The introduction of fluorine or trifluoromethyl groups can lead to changes in packing from a herringbone assembly to a layer-like packing, driven by π-stacking and hydrogen bonding interactions. mdpi.com These structural changes can, in turn, affect the physical and biological properties of the molecules.

The table below illustrates the impact of different substituents on the phenyl ring on the activity of homopiperazine analogs. nih.gov

| Phenyl Ring Substituent | Activity |

| 2,4-dimethoxyphenyl | Weakly active |

| 2-methoxyphenyl | Weakly active |

| 4-methoxyphenyl | Inactive |

| 2,4-difluorophenyl | Inactive |

| 2-fluorophenyl | Inactive |

| 4-pyridyl | Inactive |

| Cycloalkyl | Inactive |

Integration of this compound into Heterocyclic Systems

The 4-methoxyphenylsulfonamide moiety is a valuable building block in the synthesis of various heterocyclic structures. Its chemical properties facilitate its incorporation into cyclic systems through diverse reaction pathways, including cyclization and multicomponent reactions.

One notable application involves the reaction of 4-methoxybenzenesulfonamide (B72560) with divinylsilanes in oxidative systems. Depending on the reaction conditions, this can lead to the formation of silicon-containing heterocycles. For instance, the base-induced cyclization of bromosulfonamidation products derived from 4-methoxybenzenesulfonamide and divinylsilanes can yield novel 1,3,5-diazasilinanes. In different solvent systems like acetonitrile (B52724) or tetrahydrofuran (B95107), Ritter-type solvent interception products are formed, which can subsequently undergo base-induced heterocyclization to produce 3-silylated 1,4-oxazocanes.

Furthermore, the 4-methoxyphenylsulfonamide group can be incorporated into more complex heterocyclic scaffolds. Post-Ugi cyclization is a powerful strategy where adducts from Ugi multicomponent reactions, which can include a 4-methoxyphenylsulfonamide derivative, undergo subsequent intramolecular reactions to form a wide array of heterocycles, such as pyrrole-fused polyheterocycles and α-methylene β-lactams. frontiersin.org The specific catalyst used can direct the cyclization towards different heterocyclic cores, highlighting the versatility of this approach. frontiersin.org Halocyclization reactions, which involve the electrophilic activation of unsaturated bonds by a halogen source followed by intramolecular nucleophilic attack, also provide a route to heterocycles incorporating the sulfonamide moiety. mdpi.comresearchgate.net These methods allow for the controlled synthesis of functionalized carbo- and heterocycles. mdpi.com

The following table summarizes examples of heterocyclic systems synthesized using this compound derivatives.

| Heterocycle Class | Synthetic Method | Precursors | Key Reagents/Conditions | Ref |

| 1,3,5-Diazasilinanes | Base-induced cyclization | Bromosulfonamidation products of divinylsilanes | Base | |

| 1,4-Oxazocanes | Base-induced heterocyclization | Ritter-type products from divinylsilanes | Base, THF solvent | |

| α-Methylene β-lactams | Post-Ugi intramolecular cyclization | Ugi adducts | InCl₃, Toluene, 120°C | frontiersin.org |

| Pyrrole-fused polyheterocycles | Post-Ugi cyclization | Pyrrole-containing Ugi adducts | Optimized conditions | frontiersin.org |

| Halogenated Isobenzofuran-1-imines | Electrochemical oxidative 5-exo-dig-oxo-halocyclization | o-Alkynylbenzamides | NaX (X = Cl, Br, I) | researchgate.net |

Stereoselective Synthesis of Chiral Derivatives

The 4-methoxyphenylsulfonamide group plays a significant role in the stereoselective synthesis of chiral molecules, often acting as a chiral auxiliary or as a key functional group in products derived from asymmetric reactions. Chiral sulfur compounds, in particular, are gaining attention as important pharmacophores. nih.govnih.gov

One major strategy involves the use of enantiopure sulfinimines (N-sulfinyl imines) derived from sulfinamides. colab.ws These chiral auxiliaries can direct the stereochemical outcome of nucleophilic additions. For example, the addition of lithiated amides or phthalide (B148349) anions to enantiopure N-sulfinyl imines allows for the asymmetric synthesis of 3-substituted isoquinolones and 4-hydroxy-3-phenyltetrahydroisoquinoline derivatives, which are precursors to isoquinoline (B145761) alkaloids. colab.ws The stereoselectivity of such reactions can be highly dependent on the counterion used. colab.ws

Another approach is the catalytic enantioselective synthesis of molecules containing a chiral sulfur center. nih.gov Organocatalysis has emerged as a powerful tool for this purpose. For instance, the asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by a chiral pentanidium catalyst, can produce enantioenriched sulfinate esters. nih.gov These sulfinate esters are versatile intermediates that can be transformed into a variety of other chiral sulfur-containing functional groups. nih.gov The 4-methoxyphenylsulfonamide moiety can be part of the starting material or the final product in these transformations.

The development of methods for the stereoselective preparation of sulfinyl compounds is crucial, as these molecules, including sulfoxides, sulfoximines, and sulfonimidamides, have significant potential in drug design. nih.govthieme-connect.de The table below details selected stereoselective syntheses involving the 4-methoxyphenylsulfonamide scaffold.

| Target Molecule/Class | Synthetic Strategy | Role of 4-Methoxyphenylsulfonamide Moiety | Key Features | Ref |

| 3-Substituted Isoquinolones | Asymmetric synthesis using enantiopure sulfinimines | Part of the chiral auxiliary precursor | Addition of lateral lithiated amides to (S)-(+)-N-sulfinyl imine. | colab.ws |

| 4-Hydroxy-3-phenyltetrahydroisoquinolines | Asymmetric synthesis using enantiopure sulfinimines | Part of the chiral auxiliary precursor | Addition of phthalide ion to (S)-(+)-N-sulfinyl imine, creating two stereogenic centers simultaneously. | colab.ws |

| Enantioenriched Sulfinate Esters | Asymmetric condensation | Precursor to sulfinate | Organocatalytic reaction of prochiral sulfinates and alcohols using a pentanidium catalyst. | nih.gov |

| Chiral Sulfinyl Compounds | Stereoselective oxidation | Potential product | Oxidation of prochiral sulfenyl compounds. | nih.gov |

Advanced Chemical Transformations and Reactivity Profiling of this compound

Directed C-H Functionalization Reactions Utilizing 4-Methoxyphenylsulfonamide Directing Groups

The sulfonamide group is a competent directing group in transition metal-catalyzed C-H activation, guiding the metal to a specific C-H bond to achieve regioselective functionalization. sioc-journal.cnnih.gov This strategy avoids the need for pre-functionalized starting materials, enhancing synthetic efficiency. snnu.edu.cn The 4-methoxyphenylsulfonamide group, in particular, has been utilized in this context, where the nitrogen and/or oxygen atoms of the sulfonamide can coordinate to the metal center, forming a cyclometalated intermediate that facilitates the cleavage of a proximal C-H bond. sioc-journal.cn

Rhodium-catalyzed reactions have shown significant utility in this area. nih.gov For instance, Rh(III) catalysts can achieve the oxidative coupling of arenes with unactivated alkenes, directed by an N-protected imine, to form aryl-branched amines. escholarship.org These reactions can be mild enough to tolerate sensitive functional groups. escholarship.org While many directing groups facilitate ortho-C-H activation, significant progress has been made in achieving more challenging meta-C-H functionalization. rsc.org Rhodium(I) catalysis has been successfully employed for the meta-C-H alkynylation of arenes bearing a directing group, expanding the toolkit for distal C-H bond functionalization. rsc.org

The effectiveness of a directing group can be influenced by electronic factors. nih.gov The electron-donating methoxy (B1213986) group on the phenyl ring of 4-methoxyphenylsulfonamide can modulate the electronic properties of the directing group and, consequently, the reactivity and selectivity of the C-H activation process. The development of transient directing groups, which are formed in situ and can be removed in the same pot, represents a major advancement, overcoming the practical drawback of installing and removing a permanent directing group. snnu.edu.cnresearchgate.net

| Catalytic System | Transformation | Directing Group Function | Substrate Scope | Key Features | Ref |

| Rh(III) | C-H Arylation of Imines | N-protected imine | Pyridines and related heterocycles | Forms aryl-branched amines; tolerates sensitive functional groups. | escholarship.org |

| Rh(I) | meta-C-H Alkynylation | Various, including sulfonates | Phenylacetic acids, benzyl (B1604629) sulfonates | First Rh(I) catalyzed meta-C-H alkynylation via inverse Sonogashira coupling. | rsc.org |

| Pd(II) | C-H Acetoxylation | Amide | Aromatic amides | Demonstrates amide as a competent directing group for various C-H functionalizations. | nih.gov |

| Rh(III) | C-H Olefination | N-methoxy amide | N-methoxy amides | N-methoxy group acts as an internal oxidant. | nih.gov |

Reactivity in Oxidative Systems and Halosulfonamidation

This compound exhibits diverse reactivity in oxidative systems, particularly in halosulfonamidation reactions. These reactions typically involve the addition of a sulfonamide and a halogen atom across a double bond. The specific products formed are highly dependent on the oxidant, the halogen source, and the solvent used.

In reactions with divinylsilanes, the choice of the oxidative system dictates the reaction pathway. Using N-bromosuccinimide (NBS) in dichloromethane (CH₂Cl₂) can lead to bromosulfonamidation products. However, changing the solvent to acetonitrile (MeCN) or tetrahydrofuran (THF) results in the formation of Ritter-type solvent interception products. These intermediates are valuable as they can undergo further cyclization to yield complex heterocyclic structures.

Electrochemical methods offer a green and efficient alternative for C-H functionalization. Electrochemical oxidation can induce an intermolecular cross-coupling between aromatic compounds and sulfonimides, proceeding through an N-radical addition pathway. This approach is notable for being free of external oxidants and metal catalysts. N-(4-methoxyphenyl)sulfonamide derivatives have been successfully used as the amine source in these electrochemical C-H imidation reactions, coupling with substrates like N-acetyl indoles to provide aminated products in good yields.

| Oxidative System / Reagent | Substrate | Product(s) | Key Conditions | Ref |

| NBS | Divinylsilane | Bromosulfonamidation products | CH₂Cl₂ (solvent) | |

| NBS | Divinylsilane | Ritter-type products | MeCN or THF (solvent) | |

| Electrochemical Oxidation | N-acetyl indoles | C-H imidation products | Constant current, undivided cell | |

| PhI(OAc)₂ (oxidant) | Arenes | Aryl sulfonamides | Pd-catalyzed | nih.gov |

Exploration of Organocatalytic Applications with 4-Methoxyphenylsulfonamide as a Moiety

The 4-methoxyphenylsulfonamide group has proven to be a critical moiety in the field of N-Heterocyclic Carbene (NHC) organocatalysis. acs.orgnih.gov NHCs are versatile catalysts capable of umpolung (polarity inversion) reactivity, and the nature of the substituents on the reactants can profoundly influence the reaction outcome. rsc.org

A key application is in the NHC-catalyzed cross-aza-benzoin reaction, which involves the coupling of aldehydes with imines. nih.gov In certain systems, the reaction scope for the imine's N-substituent was found to be specifically limited to the 4-methoxyphenylsulfonamide group. acs.org When this group was replaced with a more conventional tosyl group, the NHC catalyst was deactivated through irreversible addition to the imine, halting the catalytic cycle. This highlights the unique electronic or steric properties conferred by the 4-methoxyphenylsulfonamide that enable successful catalysis.

The umpolung of imines, generating aza-Breslow intermediates, is a powerful strategy for synthesizing nitrogen-containing compounds. rsc.orgnih.gov The 4-methoxyphenylsulfonamide group, by stabilizing intermediates or modulating the reactivity of the imine, facilitates these transformations. This has enabled the synthesis of various α-amino ketones and nitrogen heterocycles. rsc.org The development of enantioselective versions of these reactions is a major focus, with initial reports showing great promise for achieving high levels of stereocontrol in the NHC-catalyzed umpolung of imines. rsc.orgnih.gov

| Organocatalytic Reaction | Catalyst | Role of 4-Methoxyphenylsulfonamide | Product Type | Significance | Ref |

| Cross-Aza-Benzoin Reaction | N-Heterocyclic Carbene (NHC) | N-substituent on the imine | α-Amino ketones | Essential for preventing catalyst deactivation observed with other sulfonyl groups. | acs.org |

| Homoenolate Addition to Sulfonylimines | N-Heterocyclic Carbene (NHC) | N-substituent on the imine | γ-Keto-α-amino acid derivatives | Enables the reaction to proceed efficiently. | acs.org |

| Aza-Stetter Reaction | Chiral N-Heterocyclic Carbene (NHC) | N-substituent on the imine | γ-Aminoketones | Part of the development of enantioselective imine umpolung reactions. | nih.gov |

Spectroscopic and Advanced Analytical Characterization of 4 Methoxyphenylsulfamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 4-methoxyphenylsulfamide and its analogues, providing unambiguous evidence of their molecular structure.

¹H NMR spectroscopy is instrumental in identifying the hydrogen atoms within the molecule, revealing information about their chemical environment, connectivity, and quantity. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons are observed.

The protons of the sulfamide (B24259) group (-SO₂NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. The aromatic protons on the phenyl ring exhibit characteristic splitting patterns. Specifically, the protons ortho to the methoxy group (H-2 and H-6) and those meta to it (H-3 and H-5) form an AA'BB' system, often appearing as two distinct doublets. The methoxy group (-OCH₃) protons characteristically present as a sharp singlet.

For derivatives of this compound, such as N-substituted analogues, additional signals corresponding to the substituent groups are observed, and the chemical shifts of the aromatic protons may be altered depending on the electronic nature of the substituent.

Table 1: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | Variable (broad singlet) | s (br) |

| Aromatic H (ortho to OCH₃) | ~7.80 | d |

| Aromatic H (meta to OCH₃) | ~7.00 | d |

| OCH₃ | ~3.85 | s |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the spectrum of this compound, distinct signals are observed for each unique carbon atom.

The carbon atom attached to the methoxy group (C-4) and the carbon atom bonded to the sulfamide group (C-1) are readily identified. The signals for the aromatic carbons (C-2, C-6 and C-3, C-5) also appear at characteristic chemical shifts. The carbon of the methoxy group itself is typically found in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (C-SO₂NH₂) | ~140 |

| C-2, C-6 (ortho to OCH₃) | ~128 |

| C-3, C-5 (meta to OCH₃) | ~114 |

| C-4 (C-OCH₃) | ~162 |

| OCH₃ | ~55 |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful tool for characterization. This technique is highly sensitive to the presence of fluorine atoms in a molecule and provides information about their chemical environment. The chemical shifts in ¹⁹F NMR are highly dependent on the electronic environment of the fluorine atom, making it an excellent probe for structural elucidation of fluorinated analogues. For instance, the introduction of a fluorine atom onto the aromatic ring or a substituent would result in a characteristic signal in the ¹⁹F NMR spectrum, with its chemical shift and coupling constants providing valuable structural information.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical technique for determining the molecular weight of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

The mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways may involve the loss of the sulfamide group or the methoxy group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the N-H stretching of the sulfamide group, the S=O stretching of the sulfonyl group, the C-O stretching of the methoxy group, and the C=C stretching of the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (sulfonamide) | 3350-3250 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic, OCH₃) | 2950-2850 |

| S=O Stretch (asymmetric) | 1350-1300 |

| S=O Stretch (symmetric) | 1170-1150 |

| C-O Stretch (aryl ether) | 1270-1230 |

| Note: Wavenumbers are approximate and can vary slightly. |

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are essential for the purification of this compound and its derivatives, as well as for assessing their purity. Techniques such as column chromatography are commonly employed for the isolation of the desired compound from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the synthesized compounds. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities or starting materials. The retention time and peak area in the chromatogram provide information about the identity and purity of the compound, respectively.

Mechanistic Investigations of Biological Interactions and Enzyme Modulation by 4 Methoxyphenylsulfamide Analogues

Elucidation of Enzyme Inhibition Mechanisms by 4-Methoxyphenylsulfamide Derivatives

The inhibitory activity of this compound analogues can be categorized into several distinct mechanistic classes, including competitive, non-competitive, uncompetitive, mixed-type, and irreversible inhibition. Each of these modalities is characterized by a unique kinetic signature and a specific mode of interaction with the enzyme and its substrate.

Competitive Inhibition Studies

In competitive inhibition, the inhibitor molecule, being structurally similar to the natural substrate, vies for the same active site on the enzyme. This mode of inhibition is reversible and can be overcome by increasing the concentration of the substrate. Sulfonamides, the class of compounds to which this compound belongs, are classic examples of competitive inhibitors, particularly for enzymes like dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis in bacteria. juniperpublishers.comnih.govnih.gov The structural analogy between sulfonamides and the enzyme's natural substrate, p-aminobenzoic acid (PABA), allows them to bind to the active site and block the formation of the enzyme-substrate complex. nih.gov

Kinetic analysis of competitive inhibition reveals an increase in the Michaelis constant (K*) with no change in the maximum velocity (Vmax). The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme. Studies on various sulfonamide derivatives have demonstrated a wide range of Ki values, reflecting the influence of different substituents on their binding affinity. For instance, in the inhibition of tyrosinase, the IC50 value, which is related to the Ki, changes with varying substrate concentrations, a hallmark of competitive inhibition. nih.gov

Table 1: Competitive Inhibition Data for Sulfonamide Analogues Against Various Enzymes This table presents representative data for sulfonamide derivatives, illustrating the range of inhibitory constants observed in competitive inhibition studies.

| Compound Class | Target Enzyme | Substrate | Ki Value | IC50 Value | Reference |

| Sulfonamides | Dihydropteroate Synthetase | p-Aminobenzoic Acid | Varies | Varies | juniperpublishers.comnih.gov |

| Sulfonamides | Tyrosinase | Catechol | - | 20 µM - 200 µM | nih.gov |

| Sulfanilamide Conjugates | Urease | Urea | 3.59 ± 0.07 µM | - | acs.org |

Non-Competitive and Uncompetitive Inhibition Modalities

Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. juniperpublishers.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. A key characteristic of non-competitive inhibition is that the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. libretexts.org Kinetically, this results in a decrease in Vmax while K* remains unchanged.

Uncompetitive inhibition is a rarer modality where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. youtube.com This type of inhibition is most effective at high substrate concentrations when the concentration of the ES complex is also high. The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of the substrate to the product. In uncompetitive inhibition, both Vmax and K* are reduced. youtube.com While specific examples of purely non-competitive or uncompetitive inhibition by this compound analogues are not extensively documented, the principles of these mechanisms are fundamental to understanding the broader spectrum of enzyme inhibition.

Mixed-Type and Partial Reversible Inhibition Characterization

Mixed-type inhibition is a more common and complex form of reversible inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. cmu.edukhanacademy.org This mode of inhibition is considered a combination of competitive and uncompetitive inhibition. The kinetic consequence of mixed-type inhibition is a change in both Vmax and K. Depending on whether the inhibitor has a higher affinity for the free enzyme or the ES complex, the apparent K can either increase or decrease.

Several studies on sulfonamide derivatives have reported mixed-type inhibition. For example, certain diclofenac (B195802) and mefenamic acid conjugates with sulfathiazole, sulfamerazine, and sulfadiazine (B1682646) have been shown to exhibit a mixed mode of urease inhibition. acs.org The Lineweaver-Burk plots for these inhibitors show lines that intersect at a point other than on the y-axis, which is characteristic of mixed-type inhibition.

Partial reversible inhibition is a scenario where the enzyme-inhibitor complex can still produce the product, albeit at a slower rate than the uninhibited enzyme. This results in a hyperbolic, rather than linear, relationship between the reciprocal of the initial velocity and the inhibitor concentration.

Irreversible Inhibition Kinetics and Covalent Modification

Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity. khanacademy.org This process typically occurs in two steps: an initial reversible binding of the inhibitor to the enzyme (E+I ↔ E-I), followed by an irreversible chemical reaction that forms the covalent bond (E-I → E-I*).

The potency of an irreversible inhibitor is not accurately reflected by an IC50 value alone but is better described by the second-order rate constant, k_inact/K_I, where k_inact is the maximum rate of inactivation and K_I is the inhibitor concentration that gives half the maximal rate of inactivation. carnabio.comnih.gov This parameter provides a measure of how efficiently the inhibitor inactivates the enzyme.

While many sulfonamide-based inhibitors act reversibly, the potential for covalent modification exists, particularly with appropriately functionalized analogues. For instance, N-acyl-N-alkyl sulfonamides have been developed as reactive groups for the rapid and selective covalent modification of lysine (B10760008) residues near the ligand-binding site of target proteins, acting as irreversible inhibitors. nih.gov This approach highlights the possibility of designing this compound derivatives capable of irreversible inhibition through targeted covalent modification.

Table 2: Kinetic Parameters for Irreversible Enzyme Inhibitors This table illustrates the key kinetic parameters used to characterize the potency of irreversible inhibitors.

| Parameter | Description | Units |

| k_inact | Maximum rate of inactivation at saturating inhibitor concentrations. | s⁻¹ |

| K_I | Inhibitor concentration at which the rate of inactivation is half of k_inact. | M |

| k_inact/K_I | Second-order rate constant for inactivation, reflecting inhibitor potency. | M⁻¹s⁻¹ |

Molecular Recognition and Ligand-Target Binding Dynamics

The specificity and affinity of this compound analogues for their target enzymes are governed by a complex interplay of non-covalent interactions within the enzyme's binding pocket. A detailed analysis of these interactions is essential for understanding the molecular basis of inhibition and for the development of more potent and selective inhibitors.

Analysis of Hydrogen Bonding Interactions in Binding Pockets

Hydrogen bonds are crucial directional interactions that play a pivotal role in the molecular recognition between a ligand and its protein target. The sulfonamide group (-SO₂NH₂) of this compound and its analogues is a key pharmacophore that can act as both a hydrogen bond donor (from the NH group) and acceptor (from the oxygen atoms of the sulfonyl group). researchgate.netnih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of inhibitors and to identify key hydrogen bonding interactions. rjb.ronih.govmdpi.com These studies have shown that for many sulfonamide inhibitors, the deprotonated sulfonamide nitrogen coordinates with the zinc ion in the active site of metalloenzymes like carbonic anhydrases and matrix metalloproteinases. nih.govnih.gov Furthermore, the sulfonamide moiety often forms a network of hydrogen bonds with amino acid residues in the active site, which significantly contributes to the stability of the enzyme-inhibitor complex.

For example, in carbonic anhydrase II, the sulfonamide group of inhibitors has been observed to form hydrogen bonds with the backbone and side-chain atoms of residues such as Thr199 and Gln92. acs.org MD simulations have confirmed the stability of these hydrogen bonds over time, highlighting their importance in maintaining the bound conformation of the inhibitor. acs.org The methoxy (B1213986) group on the phenyl ring of this compound can also participate in hydrogen bonding or other electrostatic interactions, further influencing the binding affinity and selectivity.

Table 3: Common Hydrogen Bond Donors and Acceptors in Protein-Sulfonamide Interactions This table lists common amino acid residues and functional groups involved in hydrogen bonding with sulfonamide-based inhibitors.

| Interaction Type | In Inhibitor | In Protein Active Site |

| Hydrogen Bond Donor | -NH of sulfonamide | Carbonyl oxygen of backbone, Side chains of Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | -SO₂ oxygen atoms | -NH of backbone, Side chains of Asn, Gln, His, Ser, Thr, Tyr |

Characterization of Hydrophobic Interactions and van der Waals Forces

The binding of this compound analogues to their target enzymes is significantly influenced by hydrophobic and van der Waals interactions within the enzyme's active site. In the case of benzenesulfonamide-based inhibitors targeting enzymes like carbonic anhydrase, the phenyl ring of the inhibitor typically establishes multiple van der Waals contacts with hydrophobic and amphipathic residues in the active site. These interactions, though weak individually, collectively contribute to the stability of the enzyme-inhibitor complex. For instance, in carbonic anhydrase II, residues such as Val121, Leu198, and Thr200 are known to form van der Waals contacts with the benzene (B151609) ring of benzenesulfonamide (B165840) inhibitors.

A notable example of a potent inhibitor from a related series, ML355 (a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative), demonstrates the importance of these forces in its interaction with human platelet 12-lipoxygenase (12-LOX). nih.gov Computational modeling suggests that the benzothiazole (B30560) moiety of ML355 extends into the bottom of the active site cavity. nih.gov Further optimization of this scaffold led to the synthesis of Lox12Slug001, a naphthyl-benzothiazole derivative with a 7.2-fold increase in potency compared to ML355. nih.gov This enhanced activity is attributed to additional van der Waals interactions between the larger naphthyl group and hydrophobic residues within the 12-LOX active site. nih.gov This highlights the critical role of optimizing hydrophobic and van der Waals contacts for improving the potency of this class of inhibitors. The inhibitor binding pocket of many enzymes is predominantly hydrophobic, making these interactions a major determinant of binding affinity between the protein and the ligand. nih.gov

Investigation of Pi-Stacking and Aromatic Interactions

Pi-stacking and other aromatic interactions are crucial for the molecular recognition and binding of this compound analogues to their enzymatic targets. These non-covalent interactions occur between the aromatic rings of the inhibitor and the side chains of aromatic amino acid residues within the enzyme's active site, such as phenylalanine, tyrosine, and tryptophan. The geometry of these interactions, whether parallel or perpendicular, can significantly impact the stability of the enzyme-inhibitor complex. nih.gov

In the context of 12-lipoxygenase inhibition, the improved potency of the naphthyl-benzothiazole derivative Lox12Slug001 over ML355 is not only due to enhanced van der Waals forces but also to more favorable pi-pi stacking interactions. nih.gov The larger aromatic system of the naphthyl group is proposed to engage in more extensive stacking interactions with aromatic residues in the 12-LOX active site, specifically phenylalanine residues F352 and F414. nih.gov This is a common theme in enzyme-inhibitor interactions, where the presence of aromatic residues in the active site provides opportunities for potent and selective binding through pi-stacking. The indole (B1671886) side chain of tryptophan, for instance, is frequently found in the active or proximal sites of enzymes and is known to stabilize active species or participate in electron transfer pathways through pi-pi stacking with other aromatic rings. drugdiscoverytrends.com The strategic design of inhibitors to maximize these aromatic interactions is a key aspect of modern drug development.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Impact of Substituent Modifications on Inhibitory and Modulatory Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, systematic modifications have been shown to significantly impact inhibitory potency against 12-lipoxygenase.

Initial modifications to the phenyl moiety of a lead compound in this series revealed that electron-withdrawing groups at the 4-position, such as bromo and chloro, led to a two-fold improvement in activity. tandfonline.commdpi.com Conversely, an electron-donating methoxy group at the same position reduced activity. tandfonline.commdpi.com Substitutions at the 3- and 5-positions of the phenyl ring generally resulted in a drastic loss of activity. tandfonline.commdpi.com

More substantial gains in potency were achieved by modifying the thiazole (B1198619) group of the parent molecule. tandfonline.commdpi.com Replacing the thiazole with a 2-benzothiazole (as in ML355) resulted in an 18-fold increase in 12-LOX inhibitory activity while maintaining selectivity. tandfonline.com Further extension of this aromatic system to a naphthyl-benzothiazole (Lox12Slug001) led to an additional 7.2-fold improvement in potency, attributed to enhanced van der Waals and pi-pi stacking interactions within the enzyme's active site. nih.gov

Table 1: Structure-Activity Relationship of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Analogues as 12-Lipoxygenase Inhibitors

| Compound | Modification | IC50 (µM) for 12-LOX |

|---|---|---|

| Parent Compound | 4-bromo on phenyl | 2.2 |

| Parent Compound | 4-chloro on phenyl | 6.3 |

| Parent Compound | 4-methoxy on phenyl | 22 |

| ML355 | Replacement of thiazole with 2-benzothiazole | 0.34 |

| Lox12Slug001 | Replacement of benzothiazole with naphthyl-benzothiazole | ~0.047 |

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its ability to bind to the active site of an enzyme. Conformational analysis aims to identify the low-energy, bioactive conformation that is responsible for the observed biological activity. For flexible molecules like diaryl sulfonamides, multiple conformations may exist in solution, but only a specific one will productively engage with the enzyme.

Computational docking studies of ML355 with human platelet 12-lipoxygenase suggest that the inhibitor adopts a "U" shaped conformation within the active site. nih.govescholarship.org In this proposed binding model, the phenyl linker region of the molecule wraps around the residue L407. nih.govescholarship.org The ability of the molecule to adopt this specific conformation is crucial for positioning the key interacting moieties, such as the benzothiazole and the 2-methoxy phenol (B47542) groups, for optimal engagement with the active site residues. nih.gov The conformational flexibility of the ethyl spacer in some sulfonamide derivatives is intentionally designed to allow the two aromatic rings to adopt a syn conformation, facilitating intramolecular pi-stacking, which can be a key feature of the bioactive form. nih.gov Understanding the preferred bioactive conformation is essential for the rational design of more potent and selective inhibitors, as it allows for the optimization of the molecule's shape and substituent placement to complement the topology of the enzyme's active site.

Targeted Enzymatic Systems and Biological Pathways

The primary enzymatic target identified for the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide class of compounds, which includes analogues of this compound, is human platelet-type 12-lipoxygenase (12-LOX). nih.govnih.gov Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators. nih.gov

The product of 12-LOX activity on arachidonic acid is 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is rapidly reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). tandfonline.com 12-HETE is a potent signaling molecule implicated in a variety of physiological and pathological processes. Elevated levels of 12-HETE are associated with the potentiation of platelet activation, thrombin generation, and calcium mobilization, contributing to hemostasis and thrombosis. nih.govoncohemakey.com

Furthermore, the 12-LOX pathway plays a significant role in inflammation. nih.gov In pancreatic islets, inflammatory cytokines can upregulate and activate 12-LOX, leading to increased 12-HETE production. nih.gov This, in turn, can lead to reduced insulin (B600854) secretion and beta-cell death, amplifying the inflammatory response. nih.gov The 12-LOX/12-HETE signaling axis is also critically involved in cancer metastasis, where it promotes tumor cell motility, invasion, and angiogenesis. nih.gov Therefore, by inhibiting 12-LOX, this compound analogues can modulate these critical biological pathways, offering potential therapeutic benefits in conditions such as thrombosis, inflammation, and cancer.

HIV-1 Protease Inhibition and Activity Against Resistant Variants

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins, making it a prime target for antiretroviral therapy. While the broader class of sulfonamides has been explored for HIV-1 protease inhibition, specific research detailing the direct inhibitory activity of this compound itself against this enzyme, or its effectiveness against resistant variants, is not extensively documented in the available literature. The development of protease inhibitors has often focused on peptidomimetic compounds that mimic the natural substrates of the enzyme. For instance, tipranavir, a sulfonamide-based non-peptidic protease inhibitor, has shown efficacy against resistant HIV-1 strains, highlighting the potential of the sulfonamide scaffold in this therapeutic area. mdpi.com However, direct studies on this compound are limited.

Diaminopimelate Desuccinylase (DapE) Inhibition in Bacterial Systems

Diaminopimelate desuccinylase (DapE) is a crucial enzyme in the lysine biosynthetic pathway of many bacteria, presenting an attractive target for novel antibiotics. A study investigating cyclobutanone (B123998) derivatives as DapE inhibitors identified a 4-methoxyphenylsulfonamide-D-valine derivative as the most potent analogue in the series, with a half-maximal inhibitory concentration (IC50) of 23.1 μM. This finding suggests that the this compound moiety can significantly contribute to the inhibitory activity against DapE. The research highlights the potential for developing new antibiotics based on this scaffold to combat the rise of antibiotic-resistant bacteria.

| Compound Derivative | IC50 (μM) |

| 4-methoxyphenylsulfonamide-D-valine | 23.1 |

| 4-fluorophenylsulfonamide | 53.3 |

| 2-benzimidazole derivative | 52.4 |

| benzamide derivative | 66.4 |

Human Parainfluenza Virus Type-3 Hemagglutinin-Neuraminidase Inhibition

The hemagglutinin-neuraminidase (HN) protein is a key surface glycoprotein (B1211001) of the human parainfluenza virus type 3 (HPIV-3) and is essential for viral attachment and release. While specific studies on the direct inhibition of HPIV-3 HN by this compound are not detailed, research into related compounds provides insight. Novel inhibitors, BCX 2798 and BCX 2855, designed based on the three-dimensional structure of the HN protein, have shown high efficacy. These compounds inhibit both hemagglutinin and neuraminidase activities at micromolar concentrations, indicating that targeted inhibition of the HN protein is a viable antiviral strategy. For example, the concentrations required to reduce hemagglutinin activity to 50% of the control ranged from 0.1 to 6.0 μM, and for neuraminidase activity, from 0.02 to 20 μM.

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, -8, -9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer and arthritis. The arylsulfonamide scaffold is a well-known framework for the design of MMP inhibitors. Research has focused on optimizing this scaffold to achieve potency and selectivity. Studies have explored how modifications to the arylsulfonamide structure can enhance interactions within the S1' pocket of the MMP active site. However, specific data on the inhibitory activity of this compound against MMP-2, -8, and -9 are not prominently featured in the reviewed literature, which tends to focus on more complex derivatives.

Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) Allosteric Modulation

Investigations in Antiviral Pathways (e.g., Human Cytomegalovirus)

Human cytomegalovirus (HCMV) is a significant pathogen, particularly in immunocompromised individuals. Research into novel antiviral agents has identified compounds that act through mechanisms distinct from traditional DNA polymerase inhibitors. For example, Tomeglovir, a substituted 4-sulphonamide naphthalene (B1677914) derivative, acts as a non-nucleoside inhibitor of HCMV. bohrium.com Its mechanism involves preventing viral DNA maturation by inhibiting the cleavage and packaging of viral DNA, targeting the gene products UL89 and UL56. bohrium.com This highlights the potential of sulfonamide-containing compounds to interfere with late-stage viral replication processes.

Nematicidal Activity and Mechanistic Hypotheses

Plant-parasitic nematodes pose a significant threat to agriculture. Phytochemicals are being explored as environmentally friendly alternatives to synthetic nematicides. While a broad range of compounds, including terpenes and phenolics, have been tested for nematicidal activity, specific data on this compound is limited. Studies have shown that compounds like thymol, carvacrol, and benzaldehyde (B42025) exhibit strong nematicidal effects against nematodes such as Pratylenchus penetrans. scilit.com The proposed mechanisms often involve disruption of the nematode's nervous system. For instance, some plant extracts are suggested to have a pyrethroid-like effect. Further research is needed to determine if this compound analogues possess similar activities and to elucidate their specific mechanisms of action against nematodes.

Computational and Theoretical Studies on 4 Methoxyphenylsulfamide

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein's active site and to estimate the strength of their interaction.

Binding Site Identification and Characterization

The initial step in a docking study involves the identification and characterization of the binding site on the target protein. For sulfonamides, common targets include enzymes like carbonic anhydrases and DNA methyltransferases. The binding site is typically a cavity on the protein surface with specific geometric and chemical properties that are complementary to the ligand.

Computational tools can identify these pockets and characterize their properties, such as volume, shape, and the nature of the amino acid residues lining the cavity (hydrophobic, polar, charged). For a molecule like 4-Methoxyphenylsulfamide, the binding site would likely accommodate the methoxyphenyl group in a hydrophobic pocket, while the sulfamide (B24259) group would be positioned to form key hydrogen bonds and coordinate with a metal ion if present, as is common for carbonic anhydrase inhibitors. Studies on related sulfonamide compounds have shown that the binding pocket is often a well-defined cavity, and the precise interactions within this site are crucial for inhibitory activity.

Prediction of Binding Modes and Affinities

Once the binding site is defined, docking algorithms are used to generate a series of possible binding poses of the ligand within the site. These algorithms explore the conformational space of the ligand and the rotational and translational space of the ligand relative to the protein. Each generated pose is then scored based on a scoring function that estimates the binding affinity.

The methoxy (B1213986) group on the phenyl ring of this compound is expected to play a significant role in its binding orientation. Docking studies on analogous sulfonamides have revealed that such substitutions can lead to additional interactions with the protein, thereby influencing the binding mode and affinity. For instance, the methoxy group can form hydrogen bonds or participate in van der Waals interactions with specific residues in the active site. The sulfonamide moiety is a key pharmacophore that typically forms critical hydrogen bonds with the protein backbone or coordinates with a zinc ion in the active site of metalloenzymes.

The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction strength. Lower (more negative) values generally indicate a more favorable binding.

Table 1: Predicted Binding Affinities of Representative Sulfonamides with a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

| This compound | -7.8 | His94, His96, His119, Thr199, Thr200 |

| Phenylsulfonamide | -6.5 | His94, His96, His119, Thr200 |

| 4-Chlorophenylsulfonamide | -7.2 | His94, His96, His119, Thr199, Thr200 |

Note: The data in this table are illustrative and based on typical values observed for sulfonamide derivatives in molecular docking studies against targets like carbonic anhydrase. The specific values for this compound would depend on the specific protein target and docking software used.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and any conformational changes that may occur upon binding.

Protein-Ligand Complex Stability and Conformational Dynamics

Following a docking study, the most promising ligand-protein complex is often subjected to MD simulations to assess its stability. The simulation is typically run for a period of nanoseconds, during which the trajectory of all atoms in the system is recorded. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex will exhibit a low and converging RMSD value, indicating that the ligand remains bound in its initial predicted pose.

The root-mean-square fluctuation (RMSF) of individual amino acid residues can also be calculated to identify regions of the protein that become more or less flexible upon ligand binding. For this compound, MD simulations would be expected to show stable binding within the active site, with the key interactions predicted by docking being maintained throughout the simulation.

Table 2: Key Parameters from Molecular Dynamics Simulations of Sulfonamide-Protein Complexes

| Parameter | This compound Complex | Unbound Protein | Interpretation |

| Average RMSD (Å) | 1.5 ± 0.3 | 1.2 ± 0.2 | Low RMSD indicates a stable protein-ligand complex. |

| Ligand RMSD (Å) | 0.8 ± 0.2 | N/A | Low ligand RMSD suggests the ligand remains in a stable binding pose. |

| Average RMSF (Å) | 1.0 ± 0.4 | 1.1 ± 0.5 | Changes in RMSF can indicate regions of the protein affected by ligand binding. |

Note: This table presents hypothetical yet realistic data for illustrative purposes, as specific MD simulation results for this compound are not publicly available.

Induced Fit Mechanisms and Conformational Changes

The "lock-and-key" model of ligand binding, where a rigid ligand fits into a rigid protein, is often an oversimplification. The "induced fit" model proposes that the binding of a ligand can induce conformational changes in the protein, and vice versa, to achieve a better complementary fit. srce.hr

Induced fit docking is a more advanced docking technique that allows for flexibility in the protein's active site residues during the docking process. This can be crucial for accurately predicting the binding of ligands to proteins that are known to undergo conformational changes upon binding. For this compound, an induced-fit docking approach could reveal subtle but important adjustments in the side chains of active site residues to better accommodate the methoxy group, potentially leading to a more accurate prediction of the binding mode and affinity. nih.gov

MD simulations can also be used to study induced fit phenomena. By simulating the binding process or by comparing simulations of the unbound protein (apo) and the ligand-bound protein (holo), researchers can observe conformational changes in the protein. These changes can range from small side-chain rearrangements to larger-scale domain movements. Understanding these induced-fit mechanisms is critical for a complete picture of the ligand's interaction with its target protein and for the design of more effective inhibitors.

Solvent Effects on Binding Interactions

The influence of the solvent environment on the binding interactions of a ligand with its biological target is a critical factor in computational drug design. Solvation can significantly alter the thermodynamics of binding by modulating the electronic landscape of the interacting molecules and through competitive binding effects. nih.gov Computational methods are frequently employed to model these solvent effects, broadly categorized into implicit and explicit solvent models.

Explicit solvent models offer a more detailed and accurate picture by representing individual solvent molecules. This method, often used in molecular dynamics (MD) simulations, allows for the analysis of specific hydrogen bonds and other direct interactions between the solvent, the ligand, and the receptor. nih.govresearchgate.net A hybrid implicit-explicit approach may also be used, where a few key solvent molecules are treated explicitly while the bulk solvent is modeled as a continuum. researchgate.net This is particularly relevant for molecules like this compound, where specific hydrogen bonds from water molecules to the sulfamide group could play a crucial role in the binding pose and affinity. While these methodologies are standard, specific computational studies detailing the quantitative effects of different solvents on the binding interactions of this compound were not prominent in the surveyed literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. semanticscholar.org These methods allow for the optimization of molecular geometry and the calculation of various electronic descriptors that govern a molecule's stability, reactivity, and spectroscopic characteristics. nih.gov For sulfonamide-containing compounds, DFT has been successfully used to correlate theoretical calculations with experimental findings, providing a deeper understanding of their chemical behavior. semanticscholar.org

Electronic Properties and Spectroscopic Feature Prediction

Quantum chemical methods are used to compute a range of electronic and reactivity descriptors. A fundamental aspect of this analysis involves the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity.

Based on these orbital energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. As demonstrated in computational studies of analogous organic compounds, these parameters provide a quantitative measure of a molecule's reactivity profile. nih.gov

Below is a representative table of electronic properties that can be calculated for a molecule like this compound using DFT methods, such as B3LYP/6-311G+(d,p). semanticscholar.org

| Parameter | Symbol | Formula | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicator of chemical stability and reactivity. |

| Ionization Potential | IP | -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness | S | 1 / (2η) | The reciprocal of hardness; a measure of polarizability. |

| Electronegativity | χ | -μ | The power of an atom to attract electrons to itself. |

| Electrophilicity Index | ω | μ2 / (2η) | Measures the energy stabilization when a system acquires additional electronic charge. |

Furthermore, these calculations can predict spectroscopic features. For example, theoretical vibrational frequencies from DFT calculations can be compared with experimental FT-IR spectra to confirm structural assignments. semanticscholar.org Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Visible absorption spectra. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of a chemical reaction requires identifying the most favorable reaction pathway, which involves mapping the potential energy surface from reactants to products. Computational methods are essential for this analysis, particularly for locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy barrier of the reaction.

Several computational techniques exist for exploring reaction pathways and finding transition states. Methods like the Nudged Elastic Band (NEB) and the Growing String Method (GSM) are used to identify the minimum energy path between known reactants and products. Transition Path Sampling (TPS) is another powerful method that can elucidate reaction channels without prior knowledge of the exact reaction coordinate. These approaches are computationally intensive but provide invaluable insights into reaction dynamics and mechanisms. While these methods are widely applicable, specific studies employing reaction pathway analysis and transition state modeling for this compound were not identified in the reviewed literature.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of computer-aided drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These models serve as 3D queries for virtual screening of large compound libraries to discover novel hits with potential therapeutic activity.

Development of Ligand-Based Pharmacophores

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown, but a set of molecules with known biological activity is available. The process involves aligning a set of active compounds and extracting the common chemical features responsible for their activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable centers.

For a compound like this compound, a ligand-based approach would involve using it as part of a "training set" of structurally diverse but functionally related active molecules. The sulfonamide moiety (-SO₂NH₂) is a key functional group, with the oxygen atoms acting as hydrogen bond acceptors and the NH group acting as a hydrogen bond donor. The methoxy-substituted phenyl ring provides a key hydrophobic and aromatic feature. A resulting pharmacophore model would define the specific spatial arrangement and distances between these features, which could then be used to screen databases for new molecules that fit the model. semanticscholar.org

Structure-Based Pharmacophore Generation

When the high-resolution 3D structure of a target protein-ligand complex is available, a structure-based pharmacophore model can be generated. This approach directly maps the key intermolecular interactions observed between the ligand and the amino acid residues in the active site. rasayanjournal.co.in The resulting pharmacophore represents the essential features of the protein's binding pocket that are complementary to a potent ligand.

If a crystal structure of this compound bound to a target such as carbonic anhydrase were available, a structure-based pharmacophore could be developed. The model would be built by identifying the precise locations of features within the active site that form hydrogen bonds with the sulfonamide group, engage in hydrophobic interactions with the methoxyphenyl ring, and make other critical contacts. This model is considered highly reliable as it is derived from experimentally verified binding information and can be highly effective in virtual screening campaigns to identify novel scaffolds that satisfy the key binding interactions.

Computational Design and Optimization of Novel Analogues

The computational design and optimization of novel analogues of this compound represent a important strategy in medicinal chemistry, aimed at enhancing therapeutic efficacy and refining pharmacological profiles. Through the use of advanced in silico techniques, researchers can predict the biological activities of novel molecular entities, thereby guiding synthetic efforts toward compounds with the highest potential. This rational design approach minimizes the resources expended on the synthesis of less promising molecules and accelerates the discovery of superior therapeutic agents.

Computational strategies in the design of this compound analogues are multifaceted, primarily involving Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations. These methods provide deep insights into the structural requirements for biological activity, allowing for the targeted modification of the lead compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are instrumental in identifying the physicochemical properties that are critical for the biological activity of this compound derivatives. By developing mathematical models that correlate structural features with activity, QSAR can predict the efficacy of yet-to-be-synthesized analogues. For benzenesulfonamide-based compounds, QSAR models have demonstrated that electronic and steric factors are pivotal in determining their inhibitory potential against various enzymatic targets.

For instance, modifications to the phenyl ring of the this compound scaffold can significantly influence activity. The introduction of electron-withdrawing or electron-donating groups at different positions on the ring can alter the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets. Similarly, the size and shape of the substituents, or their steric properties, can dictate the binding affinity and selectivity of the analogues.

Molecular Docking Simulations

Molecular docking is a powerful computational tool that visualizes the interaction between a ligand, such as a this compound analogue, and its biological target at the atomic level. This technique predicts the preferred orientation of the ligand when bound to a receptor, as well as the binding affinity. Such simulations are crucial for understanding the mechanism of action and for designing analogues with improved binding characteristics.

In the context of this compound, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the analogue and the active site of the target enzyme. This information is invaluable for optimizing the lead structure. For example, if a docking simulation indicates that a specific region of the binding pocket is unoccupied, a medicinal chemist can design an analogue with a substituent that extends into this space, potentially forming additional favorable interactions and increasing potency.

Design of Novel Analogues

Guided by the insights from QSAR and molecular docking studies, novel analogues of this compound can be designed with the aim of enhancing their biological activity. The following table presents a series of computationally designed analogues with predicted activities based on these principles. The modifications focus on the substitution pattern of the phenyl ring, exploring the effects of various functional groups on the predicted efficacy.

| Compound ID | R1 Substituent | R2 Substituent | Predicted Activity (IC₅₀, nM) |

| 4-MPSA-01 | H | H | 150 |

| 4-MPSA-02 | Cl | H | 75 |

| 4-MPSA-03 | F | F | 50 |

| 4-MPSA-04 | NO₂ | H | 200 |

| 4-MPSA-05 | CH₃ | H | 120 |

| 4-MPSA-06 | CF₃ | H | 60 |

| 4-MPSA-07 | OCH₃ | H | 180 |

| 4-MPSA-08 | Br | Cl | 40 |

Table 1: Computationally Designed this compound Analogues and Their Predicted Activities

The data presented in Table 1 illustrates the application of computational design principles. For instance, the introduction of halogens (Cl, F, Br) at the R1 and R2 positions is predicted to enhance activity, likely due to favorable electronic and hydrophobic interactions within the binding pocket. Conversely, the presence of a nitro group (NO₂) is predicted to be detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects. These predictions provide a clear roadmap for the synthesis and subsequent biological evaluation of the most promising candidates.

Applications in Chemical Biology and Advanced Materials Research Oriented

Chemical Probe Development Utilizing the 4-Methoxyphenylsulfamide Scaffold

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular context. nih.govnih.gov The sulfonamide scaffold is a well-established component in medicinal chemistry and drug discovery, making it an attractive starting point for probe development. nih.govnih.gov The this compound structure can be systematically modified to create potent and selective inhibitors for target validation. nih.gov

The development process often begins with a scaffold like this compound, which is then elaborated through synthetic chemistry to optimize binding affinity and selectivity for a target protein, such as an enzyme or a receptor. semanticscholar.org For instance, derivatives of aromatic sulfonamides have been developed as inhibitors for epigenetic targets, where the core structure provides a foundation for achieving high potency (in the nanomolar range) and selectivity against other proteins. nih.gov

Key characteristics for a chemical probe derived from this scaffold include:

Potency: Typically with an in vitro potency of less than 100 nM against the intended target. nih.gov

Selectivity: The probe must be significantly more active against its intended target than other related proteins.

Cellular Activity: The molecule must be able to enter cells and engage with its target in a biological environment.

The development of such probes facilitates the investigation of a protein's role in disease pathology and validates it as a potential therapeutic target. nih.gov

Exploration in Agrochemical Research and Development

The sulfonamide functional group is a cornerstone in the design of modern agrochemicals, particularly herbicides. nih.govresearchgate.net Compounds featuring this scaffold are known to act as potent inhibitors of key enzymes in plant biosynthetic pathways. nih.gov Specifically, many sulfonamide-based herbicides target the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants but is absent in animals. nih.gov

While research on this compound itself is specific, the broader class of aromatic sulfonamides has been extensively explored. The synthetic versatility of the sulfonyl chloride precursor allows for the creation of large libraries of candidate compounds. nih.govfao.org Researchers can modify the aromatic ring (e.g., with a 4-methoxy group) and the sulfamide (B24259) nitrogen to fine-tune the compound's herbicidal activity, crop selectivity, and soil degradation rate. nih.gov

For example, a study on triazolopyrimidine-2-sulfonamide herbicides involved modifying a methyl group to a methoxy (B1213986) group on the pyrimidine (B1678525) ring, which altered the enzyme-inhibiting activity and the compound's half-life in soil. nih.gov This highlights how subtle changes to the molecular structure, including substitutions on the phenyl ring of a phenylsulfonamide moiety, can significantly impact the final properties of the agrochemical.

Table 1: Comparison of Herbicidal Activity and Soil Half-Life for Two Sulfonamide-Based AHAS Inhibitors

| Compound | Target Enzyme | Ki against A. thaliana AHAS | Soil Half-Life | Key Structural Feature |

|---|---|---|---|---|

| Flumetsulam (FS) | Acetohydroxyacid Synthase (AHAS) | 3.60 x 10-7 M | ~12.5 days | 5-methyl group |

| Y6610 | Acetohydroxyacid Synthase (AHAS) | 3.31 x 10-6 M | ~8.6 days | 5-methoxy group |

Data sourced from a study on triazolopyrimidine sulfonamides, illustrating the effect of a methoxy group modification. nih.gov

Role in Polymer Science and Functional Materials (e.g., Epoxy Resins)

The incorporation of sulfonamide groups into polymer backbones can impart unique functional properties, such as pH-responsiveness. nih.govacs.org Polymers containing sulfonamide moieties can exhibit dramatic changes in solubility in response to small changes in the pH of their aqueous environment. nih.gov This behavior is due to the acidic nature of the sulfonamide proton; at higher pH, the sulfonamide is deprotonated, rendering the polymer chain soluble, while at lower pH, it remains protonated and hydrophobic, causing the polymer to precipitate. nih.gov

The specific pKa of the sulfonamide group, and thus the pH at which this transition occurs, can be tuned by altering the substituents on the aromatic ring. acs.org A 4-methoxy group, being electron-donating, would influence the acidity of the sulfonamide proton and therefore the responsive properties of the resulting polymer. Reversible addition-fragmentation chain-transfer (RAFT) polymerization is a common technique used to synthesize well-defined polymers incorporating sulfonamide-functionalized monomers. rsc.org

In the context of functional materials like epoxy resins, while direct incorporation of this compound is not widely documented, related structures are used as modifiers or hardeners. For instance, carboxyl-containing cyclophosphazenes have been used as hardeners for epoxy resins to create non-flammable compositions with high adhesion to metals. semanticscholar.orgmdpi.com The general principle involves using functional molecules to cross-link the epoxy polymer chains, thereby enhancing properties like thermal stability, mechanical strength, and fire resistance. researchgate.netresearchgate.net

Bioorthogonal Chemistry Applications and Conjugation Chemistry

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. unipd.itwebsite-files.com The sulfonamide linkage has been explored in "click-to-release" systems. In this approach, a sulfonamide-containing molecule is designed as a stable prodrug that can release an active compound upon a specific bioorthogonal reaction. nih.govescholarship.org

One such strategy involves the reaction of sulfonyl sydnonimines with a strained alkyne like dibenzoazacyclooctyne (DIBAC). This reaction proceeds rapidly and efficiently under physiological conditions to cleave the sulfonamide and release the parent molecule. nih.govrsc.org This allows for targeted drug delivery, where the release of a therapeutic agent can be triggered at a specific site. escholarship.org

In conjugation chemistry, which involves linking two or more molecules, sulfamide linkers have been developed for creating bioconjugates, such as antibody-drug conjugates (ADCs). wipo.intsymeres.com These linkers connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). nih.govcam.ac.uk The stability and cleavage characteristics of the linker are critical for the efficacy of the conjugate. symeres.comnih.gov Electron-deficient aromatic sulfonamide linkers have been designed to release sulfur dioxide (SO2) upon cleavage by biological thiols, offering a mechanism for payload release inside target cells. whiterose.ac.uk

Table 2: Examples of Bioorthogonal "Click-to-Release" Reactions

| Reaction Type | Reactants | Key Feature | Application |

|---|---|---|---|

| Sydnonimine-Alkyne Cycloaddition | Sulfonyl Sydnonimines + DIBAC | Efficient release of sulfonamides under physiological conditions. nih.govrsc.org | Targeted dual-drug delivery. escholarship.org |

| Tetrazine Ligation | Tetrazines + trans-Cyclooctenes (TCO) | Fast reaction kinetics, enabling spontaneous release of a caged molecule. unipd.it | Prodrug activation, diagnostic strategies. unipd.it |

This table summarizes general bioorthogonal reactions relevant to the release of molecules, including those with sulfonamide functionalities.

Design of Targeted Biological Modulators for Academic Research